![molecular formula C15H16O4 B1269052 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid CAS No. 406470-58-4](/img/structure/B1269052.png)

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

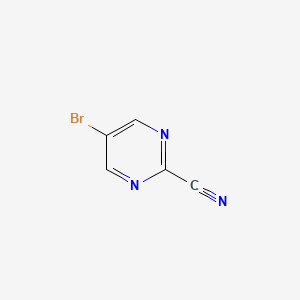

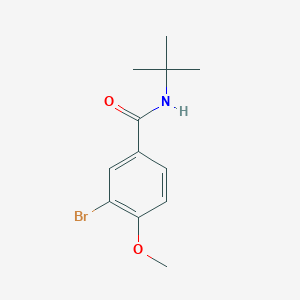

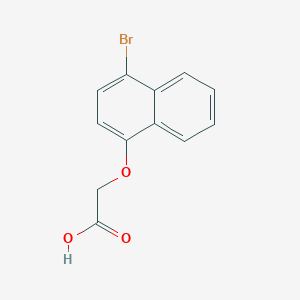

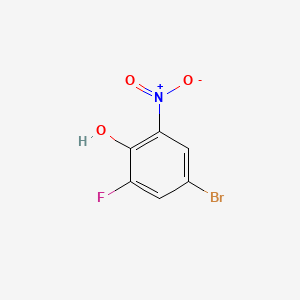

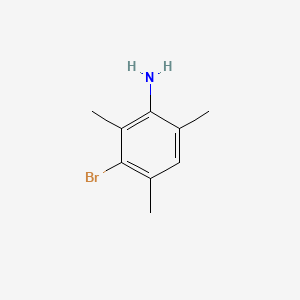

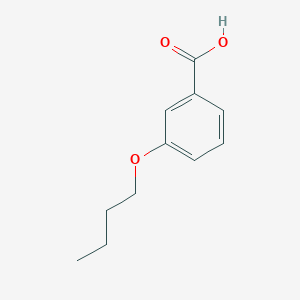

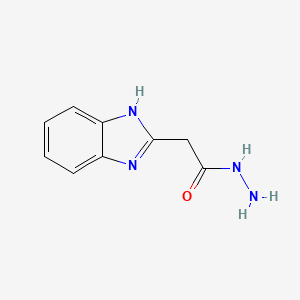

“5-[(4-Isopropylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C15H16O4 . It has an average mass of 260.285 Da and a monoisotopic mass of 260.104858 Da .

Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a carboxylic acid group (-COOH), and a chain that includes an isopropylphenol group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.28 and a complexity of 295 . It has a topological polar surface area of 59.7, indicating it has some polar character . The compound has a XLogP3 value of 3.5, suggesting it has some degree of lipophilicity .Scientific Research Applications

Biocatalysis and Biomass Conversion

Application Summary

Furanic compounds, including those similar to “5-[(4-Isopropylphenoxy)methyl]-2-furoic acid”, are known for their reactivity and are among the best-known substitutes for petroleum derivatives . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

Methods of Application

Biocatalytic and fermentative methods have been explored for the bioconversion of furans . For example, the combination of galactose oxidase from Dactylium dendroides, catalase, and horseradish peroxidase (HRP), in optimized conditions, obtained a 92% yield of DFF from 5-HMF .

Results or Outcomes

The use of these biocatalytic methods has resulted in processes of lower cost and low environmental impact . The yield of DFF from 5-HMF was as high as 92% .

Suzuki–Miyaura Coupling in Organic Chemistry

Application Summary

Although not directly related to “5-[(4-Isopropylphenoxy)methyl]-2-furoic acid”, Suzuki–Miyaura (SM) coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which could potentially include derivatives of the compound .

Methods of Application

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Synthesis of Orally Active Antidiabetic Vanadyl Complex

Application Summary

2-Furoic acid has been used in the synthesis of an orally active antidiabetic vanadyl complex .

Methods of Application

The specific methods of application are not provided in the source .

Results or Outcomes

The synthesized vanadyl complex is orally active and has potential applications in the treatment of diabetes .

Synthesis of Biocompatible Multifunctional Dextran Furoate Nanospheres

Application Summary

2-Furoic acid has been used in the synthesis of biocompatible multifunctional dextran furoate nanospheres .

Results or Outcomes

The synthesized nanospheres are biocompatible and multifunctional, suggesting potential applications in various fields such as drug delivery .

Pharmacological Applications of 2,5-Furandicarboxylic Acid

Application Summary

2,5-Furandicarboxylic acid (FDCA), a furanic compound, has been applied in pharmacology .

Methods of Application

FDCA’s diethyl ester has been shown to have a strong anaesthetic action similar to cocaine . Dicalcium 2,5-furandicarboxylate has been shown to inhibit the growth of Bacillus megatorium .

Results or Outcomes

Screening studies on FDCA-derived anilides showed their important anti-bacterial action .

Manufacture and Uses of Furan Platform Chemicals

Application Summary

Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass .

Results or Outcomes

The manufacture and uses of FPCs have been explored, with 2,5-furandicarboxylic acid being a secondary FPC moving from the lab to large-scale manufacture .

properties

IUPAC Name |

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHXCKRZEMAPMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188379 |

Source

|

| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid | |

CAS RN |

406470-58-4 |

Source

|

| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.